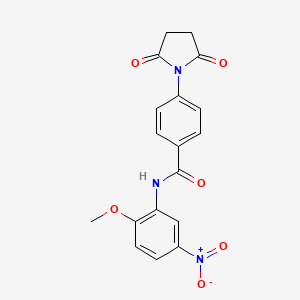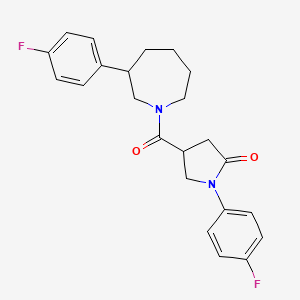
1-(4-Fluorophenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as "FFAPP" and is a pyrrolidinone derivative.
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bond Basicity and Interaction
The chemical structure of 1-(4-Fluorophenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one contributes to its interaction with secondary amines through hydrogen bonding. This interaction has been studied using 4-fluorophenol, demonstrating the compound's role in forming hydrogen-bonded complexes. These interactions are sensitive to steric effects and the electronic nature of the nitrogen lone pair, highlighting the compound's potential in understanding hydrogen bond basicity in various chemical environments (Graton, Berthelot, & Laurence, 2001).
Hydrogen-Bonding Patterns in Enaminones
The compound's structural motif is relevant to the study of hydrogen-bonding patterns in enaminones, where similar molecules have demonstrated bifurcated intra- and intermolecular hydrogen bonding. These interactions are critical for the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers, further influencing the molecular assembly and stabilization of crystal structures (Balderson, Fernandes, Michael, & Perry, 2007).
Enantioselective Amine α-Functionalization
Research on the enantioselective functionalization of amines, including pyrrolidines and azepanes, provides insights into the utility of 1-(4-Fluorophenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one in drug discovery. The compound's structure is related to saturated aza-heterocycles, crucial in bioactive compounds and therapeutic agents. This research underscores the importance of developing methods for enantioselectively functionalizing such compounds, particularly in the context of pharmaceutical development (Jain, Verma, Xia, & Yu, 2016).
Supramolecular Hydrogen-Bonded Liquid Crystals
The study of supramolecular hydrogen-bonded liquid crystals involves compounds with structural features similar to 1-(4-Fluorophenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one. These studies explore the mesophase behavior of hydrogen-bonded liquid crystal complexes, highlighting the compound's potential in forming materials with unique optical and physical properties. Such research is crucial for developing advanced materials with tailored liquid crystalline properties (Naoum, Fahmi, & Alaasar, 2008).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N2O2/c24-19-6-4-16(5-7-19)17-3-1-2-12-26(14-17)23(29)18-13-22(28)27(15-18)21-10-8-20(25)9-11-21/h4-11,17-18H,1-3,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIXNEGSWLWWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2543772.png)
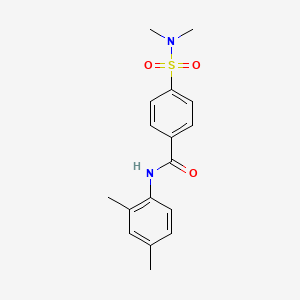
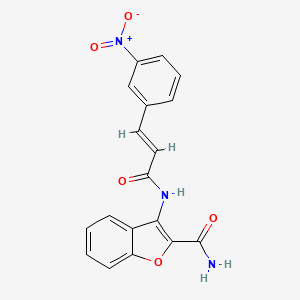
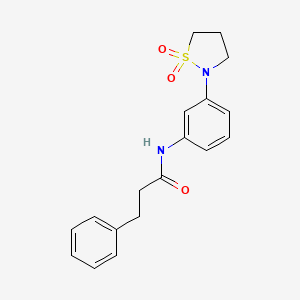
![N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543779.png)
![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2543780.png)

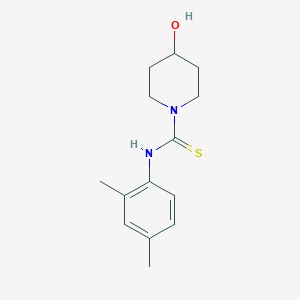
![1-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2543787.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2543788.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2543790.png)
![2-Methylpyrido[2,3-d]pyrimidine-4-thiol](/img/structure/B2543791.png)
![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B2543792.png)
